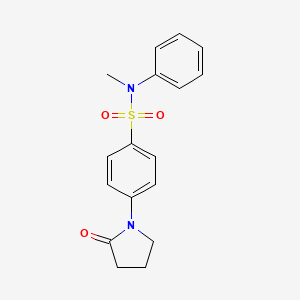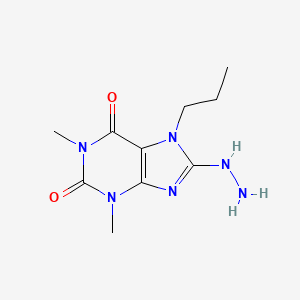
2-(4-chloro-3-methylphenoxy)-N-(2,3-dichlorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-3-methylphenoxy)-N-(2,3-dichlorophenyl)acetamide, commonly known as dicamba, is a selective herbicide used to control broadleaf weeds in various crops. It was first introduced in the 1960s and has since become a popular herbicide due to its effectiveness against a wide range of weeds and its low toxicity to humans and animals.
作用機序
Dicamba works by disrupting the growth and development of weeds by mimicking the plant hormone auxin. This causes the weed to grow uncontrollably, leading to its eventual death. Dicamba is a systemic herbicide, meaning it is absorbed by the plant and travels throughout the entire plant, including the roots, stems, and leaves.
Biochemical and Physiological Effects
Dicamba has been shown to have a low toxicity to humans and animals, but can be toxic to aquatic organisms at high concentrations. It can also cause skin and eye irritation in humans if not handled properly. In plants, dicamba can cause a range of physiological effects, including leaf curling, stem twisting, and abnormal growth patterns.
実験室実験の利点と制限
Dicamba is a widely used herbicide in agriculture, but it also has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available, making it a popular choice for researchers. However, one limitation of dicamba is its potential to cause off-target damage to non-target plants, which can be a problem in laboratory experiments.
将来の方向性
There are several areas of future research for dicamba, including its potential use in combination with other herbicides to provide more effective weed control. Researchers are also exploring the use of dicamba in non-agricultural settings, such as in the control of invasive plant species. Additionally, there is ongoing research into the potential environmental impacts of dicamba, particularly its potential to drift and cause off-target damage to non-target plants.
合成法
Dicamba can be synthesized through a variety of methods, including the reaction of 2,4-dichlorophenol with methyl chloroacetate to form 2-(4-chloro-3-methylphenoxy)acetic acid, which is then reacted with 2,3-dichloroaniline to form dicamba. Other methods include the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2-(4-chloro-3-methylphenoxy)acetic acid, which is then reacted with 2,3-dichloroaniline to form dicamba.
科学的研究の応用
Dicamba has been extensively researched for its use as a selective herbicide in various crops, including soybeans, cotton, and corn. It has been shown to be effective against a wide range of broadleaf weeds, including Palmer amaranth, waterhemp, and marestail. Dicamba is often used in combination with other herbicides, such as glyphosate, to provide a broader range of weed control.
特性
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(2,3-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl3NO2/c1-9-7-10(5-6-11(9)16)21-8-14(20)19-13-4-2-3-12(17)15(13)18/h2-7H,8H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLAGUXXZURZPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=C(C(=CC=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl 2-[(1-azepanylcarbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5818966.png)
![N-(tert-butyl)-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-furamide](/img/structure/B5818982.png)


![ethyl [4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B5819021.png)

![2-{2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5819035.png)
![N-benzyl-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5819041.png)

![2-[3-(2-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5819045.png)
